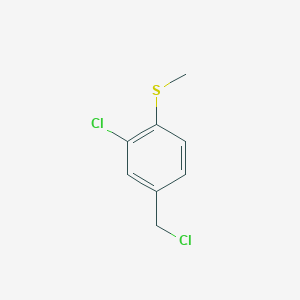

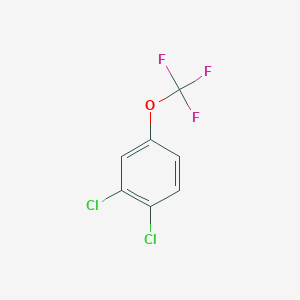

(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

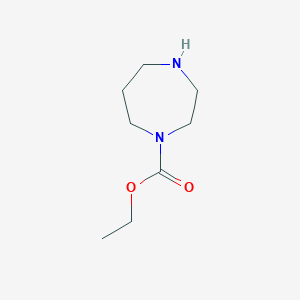

The compound "(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane" is a type of organosulfur compound that contains a sulfanyl group attached to a chlorinated aromatic ring and a chloromethyl group. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfanyl compounds, which can help us understand the potential reactivity and properties of the compound .

Synthesis Analysis

The synthesis of related sulfanyl compounds often involves the use of sodium sulfide or sodium benzenethiolate as a source of the sulfanyl group. For example, in the synthesis of 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane, sodium sulfide was used along with organobromine precursors to construct the disulfane structure . Similarly, arylmethylene cyclopropylcarbinols were converted to their corresponding sulfanes using sodium benzenethiolate . These methods suggest that the synthesis of "(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane" could potentially be achieved through similar nucleophilic substitution reactions or by using sodium sulfide to introduce the sulfanyl group.

Molecular Structure Analysis

The molecular structure of sulfanyl compounds is often characterized by spectroscopic techniques such as FT-IR and FT-Raman, as well as by computational methods like density functional theory (DFT) . The equilibrium geometry, vibrational wave numbers, and other molecular properties can be predicted and analyzed to understand the stability and conformational preferences of the molecule. For instance, the molecular structure of chloro(triphenylmethyl)sulfanes was determined using X-ray crystallography, revealing the space group and cell parameters of these compounds .

Chemical Reactions Analysis

Sulfanyl compounds can undergo various chemical reactions, including nucleophilic substitution, rearrangement, and decomposition. For example, bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes were found to undergo nucleophilic displacement with a range of nucleophiles, with a tendency for β-elimination of HCl . The thermal rearrangement of arylmethylene cyclopropylcarbinols to their corresponding sulfanes can result in the formation of different isomers upon heating . Additionally, the decomposition of chloro(triphenylmethyl)sulfanes above their melting points leads to the formation of triphenylchloromethane and various allotropes of sulfur .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl compounds can be quite diverse, depending on their molecular structure. The spectroscopic investigation of a related compound revealed insights into its vibrational spectral properties, hyperconjugative interactions, and charge delocalization . The nonlinear optical behavior and molecular electrostatic potential (MEP) of these compounds can also be theoretically predicted, providing information about the distribution of charges within the molecule . The decomposition behavior of chloro(triphenylmethyl)sulfanes and their reactivity with dienes suggest that these compounds can transfer sulfur species in reactions .

Wirkmechanismus

Target of Action

It’s known that organosulfur compounds often interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Organosulfur compounds are known to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions .

Biochemical Pathways

Organosulfur compounds are known to participate in a variety of biochemical reactions, including redox reactions and enzymatic processes .

Pharmacokinetics

Organosulfur compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in the urine .

Result of Action

Organosulfur compounds are known to have a variety of biological effects, including antimicrobial, anticancer, and antioxidant activities .

Eigenschaften

IUPAC Name |

2-chloro-4-(chloromethyl)-1-methylsulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAAPXAACBSAHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648499 |

Source

|

| Record name | 2-Chloro-4-(chloromethyl)-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109418-89-5 |

Source

|

| Record name | 2-Chloro-4-(chloromethyl)-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-4-(chloromethyl)phenyl)(methyl)sulfane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)

![[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B179782.png)

![8-Azaspiro[4.5]decan-1-one](/img/structure/B179795.png)